1-Cbz-Amino-2-methylaminoethane hydrochloride
CAS No.: 277328-34-4
Cat. No.: VC7111711
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 277328-34-4 |
---|---|
Molecular Formula | C11H17ClN2O2 |
Molecular Weight | 244.72 |
IUPAC Name | benzyl N-[2-(methylamino)ethyl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C11H16N2O2.ClH/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3,(H,13,14);1H |
Standard InChI Key | OCADBAIAKGMWBO-UHFFFAOYSA-N |
SMILES | CNCCNC(=O)OCC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
1-Cbz-Amino-2-methylaminoethane hydrochloride is defined by the molecular formula , with a molecular weight of 244.718 g/mol . The compound consists of a benzyl carbamate (Cbz) group attached to a 2-methylaminoethane backbone, which is protonated as a hydrochloride salt to enhance stability and solubility. Key physicochemical parameters include a topological polar surface area (PSA) of 50.36 Ų and a partition coefficient (LogP) of 2.716, indicating moderate hydrophobicity .
Structural Comparison with Analogues
The compound’s carbamate protection distinguishes it from simpler amines like 2-methylaminoethanol () or unprotected diamines such as 1-amino-2-methylaminoethane () . Table 1 highlights structural differences among related compounds:
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
AK Scientific | 97% | 1 g | 968 |
Ambeed | 97% | 100 mg | 69 |
Acrotein | 97% | 1 g | 174.17 |
Major suppliers include Alchem Pharmtech, Dayang Chem, and GIHI Chemicals, reflecting its demand in academic and industrial research .
Applications in Research and Development
Pharmaceutical Intermediate
The Cbz group serves as a temporary protecting group for amines during peptide synthesis, enabling selective deprotection under mild hydrogenolysis conditions . This property is critical in constructing complex molecules like protease inhibitors or receptor antagonists.
Material Science
The compound’s amine functionality facilitates covalent bonding with polymers or surfaces, making it valuable in functionalizing nanoparticles or chromatographic resins .
Regulatory and Trade Considerations
Classified under HS Code 2921290000, the compound falls under "acyclic polyamines and derivatives" with a 6.5% Most Favored Nation (MFN) tariff . Exporters must comply with Good Manufacturing Practices (GMP) for pharmaceutical-grade batches, though no stringent supervision conditions apply .
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